molecular formula C17H18N2O4 B4677457 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methoxybenzyl)urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methoxybenzyl)urea

Cat. No. B4677457
M. Wt: 314.34 g/mol
InChI Key: HBTICWSMOATNMN-UHFFFAOYSA-N
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Description

The compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methoxybenzyl)urea" is related to a class of compounds known for their potential in medical and chemical research. Related compounds have been studied for their synthesis, molecular structure, and various properties, offering insights into their potential applications and behaviors in different conditions.

Synthesis Analysis

Synthesis methods for related compounds often involve novel reactions and conditions. For instance, the synthesis of a glycogen synthase kinase-3beta (GSK-3beta) specific inhibitor, AR-A014418, demonstrated the capability of radiolabelling such compounds for cerebral positron emission tomography (PET) studies, although the specific compound showed poor brain penetration, limiting its use in cerebral PET studies (Vasdev et al., 2005).

Molecular Structure Analysis

Molecular structure analysis reveals how atoms are arranged and bonded in a molecule, affecting its reactivity and properties. For example, the molecular structure of a derivative of AR-A014418 showed that all non-H atoms in the molecule are essentially coplanar, influencing its interactions and stability (Lough et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving related compounds can yield new structures with distinct properties. The preparation of radiolabeled 1-aryl-3-benzyl ureas, including AR-A014418, via carbon-11 fixation, illustrates the adaptability of these compounds for imaging and study purposes, despite the challenges in achieving high potency and radiochemical yield (Hicks et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of compounds under various conditions. For instance, urea derivatives isolated from Pentadiplandra brazzeana, including N-Benzyl-N'-(4-methoxybenzyl)urea, highlighted the natural occurrence and potential biological significance of such compounds, which could be relevant to the physical properties and stability of related chemical structures (Tsopmo et al., 1999).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for predicting the behavior and potential applications of a compound. Studies on related compounds, such as the synthesis and characterization of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas, provide insights into their antimicrobial activity, showcasing the importance of chemical properties in designing compounds for specific functions (Reddy, Reddy, & Raju, 2003).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-5-2-12(3-6-14)11-18-17(20)19-13-4-7-15-16(10-13)23-9-8-22-15/h2-7,10H,8-9,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTICWSMOATNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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